![molecular formula C23H32N2O8 B6482272 ethyl 5-[2-hydroxy-3-(piperidin-1-yl)propoxy]-1,2-dimethyl-1H-indole-3-carboxylate; oxalic acid CAS No. 1215536-35-8](/img/structure/B6482272.png)
ethyl 5-[2-hydroxy-3-(piperidin-1-yl)propoxy]-1,2-dimethyl-1H-indole-3-carboxylate; oxalic acid
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Description
Ethyl 5-[2-hydroxy-3-(piperidin-1-yl)propoxy]-1,2-dimethyl-1H-indole-3-carboxylate; oxalic acid is a useful research compound. Its molecular formula is C23H32N2O8 and its molecular weight is 464.5 g/mol. The purity is usually 95%.
The exact mass of the compound ethyl 5-[2-hydroxy-3-(piperidin-1-yl)propoxy]-1,2-dimethyl-1H-indole-3-carboxylate; oxalic acid is 464.21586598 g/mol and the complexity rating of the compound is 554. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality ethyl 5-[2-hydroxy-3-(piperidin-1-yl)propoxy]-1,2-dimethyl-1H-indole-3-carboxylate; oxalic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about ethyl 5-[2-hydroxy-3-(piperidin-1-yl)propoxy]-1,2-dimethyl-1H-indole-3-carboxylate; oxalic acid including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Sure! Here is a comprehensive analysis of the scientific research applications of the compound “ethyl 5-[2-hydroxy-3-(piperidin-1-yl)propoxy]-1,2-dimethyl-1H-indole-3-carboxylate; oxalic acid,” also known as “SR-01000908853-1,” “SR-01000908853,” or “F1600-0007.”
Pharmacological Research
Ethyl 5-[2-hydroxy-3-(piperidin-1-yl)propoxy]-1,2-dimethyl-1H-indole-3-carboxylate: has been extensively studied for its potential pharmacological properties. Research indicates that this compound may act as a modulator of various neurotransmitter systems, making it a candidate for the development of new therapeutic agents for neurological disorders such as depression, anxiety, and schizophrenia. Its unique structure allows it to interact with specific receptors in the brain, potentially leading to novel treatments with fewer side effects compared to existing medications .
Cancer Research
In the field of oncology, this compound has shown promise as an anti-cancer agent. Studies have demonstrated its ability to inhibit the growth of certain cancer cell lines, including breast and prostate cancer cells. The mechanism of action is believed to involve the disruption of cell signaling pathways that are crucial for cancer cell proliferation and survival. This makes it a potential candidate for the development of new chemotherapeutic drugs .
Cardiovascular Research
Research has also explored the cardiovascular applications of this compound. It has been found to possess vasodilatory properties, which can help in the treatment of conditions such as hypertension and angina. By relaxing blood vessels, it can improve blood flow and reduce the workload on the heart. This makes it a valuable compound for developing new treatments for cardiovascular diseases .
properties
IUPAC Name |
ethyl 5-(2-hydroxy-3-piperidin-1-ylpropoxy)-1,2-dimethylindole-3-carboxylate;oxalic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H30N2O4.C2H2O4/c1-4-26-21(25)20-15(2)22(3)19-9-8-17(12-18(19)20)27-14-16(24)13-23-10-6-5-7-11-23;3-1(4)2(5)6/h8-9,12,16,24H,4-7,10-11,13-14H2,1-3H3;(H,3,4)(H,5,6) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJHQUDFUDBXHIH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N(C2=C1C=C(C=C2)OCC(CN3CCCCC3)O)C)C.C(=O)(C(=O)O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H32N2O8 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
464.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl 5-(2-hydroxy-3-(piperidin-1-yl)propoxy)-1,2-dimethyl-1H-indole-3-carboxylate oxalate |
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